molecular formula C16H15N3O2S2 B2788585 4-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1020977-80-3

4-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2788585
CAS No.: 1020977-80-3
M. Wt: 345.44
InChI Key: JGKNQOCJJQONCQ-UHFFFAOYSA-N
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Description

4-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule based on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, a chemical class recognized for its potent bacteriostatic activity against drug-resistant Gram-positive bacterial pathogens . The 1,3,4-oxadiazole ring is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for esters and amides, which can enhance metabolic stability and influence the compound's ability to engage in hydrogen bonding with biological targets . This particular analog features a thiophen-2-ylmethyl substituent on the oxadiazole ring and an ethylthio moiety on the benzamide ring, structural features designed to optimize antibacterial potency and physicochemical properties. RESEARCH APPLICATIONS AND MECHANISTIC INSIGHTS Compounds within this chemical class have demonstrated significant promise in antimicrobial research. They exhibit potent activity against a panel of multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant Enterococci (VRE) . The mechanism of action for related analogs has been elucidated to involve the inhibition of lipoteichoic acid (LTA) biosynthesis in S. aureus , a key polymer essential for bacterial growth, cell wall physiology, and virulence . Studies suggest that these inhibitors achieve this by directly binding to the enzyme α-phosphoglucomutase (PgcA) and downregulating PgsA, thereby disrupting membrane homeostasis . Furthermore, lead compounds in this series have shown efficacy in reducing MRSA bacterial load in in vivo wound infection models and lowering pro-inflammatory cytokines, highlighting their therapeutic potential . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-ethylsulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-2-22-12-7-5-11(6-8-12)15(20)17-16-19-18-14(21-16)10-13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKNQOCJJQONCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the thiophen-2-ylmethyl group: This step often involves the alkylation of the oxadiazole ring with a thiophen-2-ylmethyl halide in the presence of a base.

    Attachment of the ethylthio group: This can be done by nucleophilic substitution of a suitable precursor with an ethylthiol compound.

    Formation of the benzamide core: The final step involves the coupling of the substituted oxadiazole with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield the corresponding hydrazine derivative.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated benzamide derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with oxadiazole scaffolds exhibit significant activity against various cancer cell lines. For instance:

  • Mechanism of Action : The oxadiazole component may interact with biological targets through hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to specific receptors involved in cancer progression.
  • Case Studies : Similar oxadiazole derivatives have shown promising results in inhibiting proliferation in cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating effective cytotoxicity .

Antimicrobial Properties

The compound's structural features suggest potential applications in combating microbial infections:

  • Biological Activity : The oxadiazole ring is known for antibacterial properties, making this compound a candidate for further studies in antimicrobial drug development .
  • Research Findings : Studies have indicated that derivatives of oxadiazoles can inhibit bacterial growth effectively, suggesting that 4-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide may exhibit similar properties.

Neuroprotective Effects

The compound has potential applications in neuropharmacology:

  • Anticonvulsant Activity : Research involving oxadiazole derivatives has shown efficacy in models of epilepsy. For example, compounds similar to the target structure have been tested for their ability to modulate GABA(A) receptors, which are crucial for neuronal excitability .

Synthesis and Characterization

The synthesis of 4-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through condensation reactions involving thiophenes and appropriate reagents.
  • Substitution Reactions : The introduction of the ethylthio group and benzamide moiety occurs through nucleophilic substitution methods.
  • Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Summary of Applications

Application AreaPotential BenefitsResearch Findings
Anticancer ActivityInhibition of cancer cell proliferationSignificant activity against HepG2 and A549 cells
Antimicrobial PropertiesEffective against bacterial infectionsSimilar compounds show promising antibacterial effects
Neuroprotective EffectsModulation of GABA(A) receptorsPotential anticonvulsant activity demonstrated

Mechanism of Action

The mechanism of action of 4-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and thiophene moiety are known to engage in π-π stacking and hydrogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
  • 4-(ethylthio)-N-(5-(furan-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
  • 4-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

4-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the combination of its ethylthio and thiophen-2-ylmethyl substituents, which confer distinct electronic and steric properties. These features can influence its reactivity, binding interactions, and overall stability, making it a valuable compound for various applications.

Biological Activity

The compound 4-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS Number: 1020977-80-3) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing from diverse research findings.

PropertyValue
Molecular FormulaC₁₆H₁₅N₃O₂S₂
Molecular Weight345.4 g/mol
StructureStructure

Synthesis

The synthesis of 4-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves several key steps:

  • Formation of the Oxadiazole Ring : The oxadiazole moiety can be synthesized through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Introduction of the Benzamide Moiety : The oxadiazole intermediate is coupled with an ethylthio-substituted benzoic acid using coupling agents such as DCC (dicyclohexylcarbodiimide) to form the final amide bond.

Anticancer Properties

Research indicates that compounds containing the oxadiazole structure exhibit significant anticancer activity. For instance, similar derivatives have shown promising results against multiple cancer cell lines:

  • Cell Lines Tested :
    • HEPG2 (liver cancer)
    • MCF7 (breast cancer)
    • SW1116 (colon cancer)

In a comparative study, compounds with similar structures demonstrated IC₅₀ values ranging from 0.67 to 1.95 µM against various cancer cell lines, suggesting that 4-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide may possess comparable efficacy .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Key Enzymes : Similar oxadiazole derivatives have been shown to inhibit enzymes such as EGFR and Src with IC₅₀ values as low as 0.24 µM .
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating apoptotic pathways .
  • Antimicrobial Activity : The compound's structural features may also confer antibacterial properties, as seen in related oxadiazole compounds which have demonstrated activity against various bacterial strains .

Study on Anticancer Activity

A recent study evaluated a series of oxadiazole derivatives for their anticancer properties using the MTT assay. The results indicated that compounds with ethylthio substitutions exhibited enhanced cytotoxicity compared to those with simpler substituents. The study highlighted that the presence of both thiazole and oxadiazole rings contributed to increased binding affinity for cancer cell targets .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial potential of similar oxadiazole derivatives. Results showed that certain compounds exhibited moderate to excellent activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

Q & A

Basic: What are the established synthesis routes for 4-(ethylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core. A common approach includes:

  • Step 1 : Condensation of a substituted hydrazide with a carboxylic acid derivative (e.g., using oxalyl chloride or thionyl chloride) to form the oxadiazole ring .
  • Step 2 : Introduction of the thiophen-2-ylmethyl group via nucleophilic substitution or coupling reactions.
  • Step 3 : Sulfur alkylation (ethylthio group) using ethyl iodide or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) .
    Key Reagents : Ethyl iodide, DMF, K₂CO₃, and purified hydrazide intermediates.
    Optimization : Yields improve with controlled temperatures (0–25°C) and anhydrous conditions.

Basic: How is structural characterization performed for this compound?

Characterization relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring formation (e.g., oxadiazole C=N peaks at 165–170 ppm in ¹³C NMR) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z 414.2 for C₁₉H₁₈N₃O₂S₂) .
  • HPLC : Purity assessment (>95% purity with retention times ~12–14 minutes using C18 columns and acetonitrile/water gradients) .

Basic: What in vitro biological screening protocols are recommended?

  • Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus and E. coli (CLSI guidelines) .
  • Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase II (hCA II) inhibition, using 4-nitrophenyl acetate as substrate .
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced: How do structural modifications impact bioactivity (SAR)?

  • Oxadiazole Core : Replacing the ethylthio group with methylthio reduces hCA II inhibition by ~40%, indicating the ethyl chain’s role in hydrophobic interactions .
  • Thiophene Substitution : Adding electron-withdrawing groups (e.g., Cl) to the thiophene ring enhances antimicrobial activity (MIC ↓ 50% against MRSA) .
  • Benzamide Modifications : Para-substitutions (e.g., Br, OMe) improve solubility but may reduce enzyme binding affinity .

Advanced: What is the mechanistic basis for hCA II inhibition?

Molecular docking (PDB ID: 5NY3) reveals:

  • The ethylthio group interacts with hydrophobic residues (Val121, Phe131).
  • The oxadiazole nitrogen forms hydrogen bonds with Thr199 .
    Validation : Mutagenesis studies (Thr199Ala) reduce inhibition efficacy by 70%, confirming key interactions .

Advanced: How can contradictions in antimicrobial data be resolved?

Discrepancies in MIC values may arise from:

  • Strain Variability : Test multiple clinical isolates (e.g., 7 S. aureus strains as in ).
  • Assay Conditions : Standardize inoculum size (5 × 10⁵ CFU/mL) and culture media (Mueller-Hinton agar).
  • Compound Stability : Pre-test solubility in DMSO and confirm stability via HPLC post-incubation .

Advanced: What computational strategies support bioactivity analysis?

  • Docking Studies (AutoDock/Vina) : Predict binding modes with hCA II or microbial targets .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with MIC values .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) .

Basic: How are solubility and physicochemical properties determined?

  • Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy (λmax ~260 nm) .
  • logP : Reverse-phase HPLC (octanol-water partition coefficient) .
    Typical Data : logP ≈ 2.8; aqueous solubility <10 µg/mL, necessitating DMSO for in vitro studies .

Advanced: How can reaction conditions be optimized for higher yields?

ParameterOptimization StrategyYield ImprovementReference
TemperatureLower to 0°C during oxadiazole formation+15%
CatalystUse DMAP for acyl coupling+20%
SolventReplace THF with DCM for thiophene alkylation+12%
Reaction TimeExtend oxadiazole cyclization to 18 hours+10%

Advanced: How to integrate in silico and in vitro data for bioactivity analysis?

Virtual Screening : Prioritize analogs with docking scores <−8 kcal/mol for hCA II .

In Vitro Validation : Test top candidates in enzyme inhibition and MIC assays.

Data Correlation : Use linear regression to link docking scores with IC₅₀ values (R² > 0.7 indicates predictive validity) .

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